阿哌沙班
概述
描述
阿哌沙班,商品名为依克鲁,是一种抗凝血药物,用于治疗和预防血栓形成,以及预防非瓣膜性心房颤动患者的卒中。 它通过直接抑制因子 Xa 起作用,该因子是血液凝固的关键酶 . 阿哌沙班还用于预防髋关节或膝关节置换术后的血栓形成,以及有先前血栓史的患者 .
科学研究应用
阿哌沙班具有广泛的科学研究应用:
化学: 它因其独特的化学结构和合成途径而被研究。
生物学: 研究重点在于它与生物分子的相互作用及其对血液凝固机制的影响。
医学: 阿哌沙班已广泛研究其在预防和治疗血栓栓塞性疾病(包括卒中和深静脉血栓形成)方面的功效.
工业: 它用于制药行业开发抗凝治疗.
作用机制
阿哌沙班通过直接抑制因子 Xa 起作用,该因子在凝血酶原转化为凝血酶的过程中起关键作用,这是血液凝固过程中的关键步骤 . 通过抑制因子 Xa,阿哌沙班可防止凝血酶的形成,从而防止血栓形成 . 该机制独立于抗凝血酶 III,使阿哌沙班成为因子 Xa 的直接和选择性抑制剂 .
类似化合物:
利伐沙班: 另一种口服因子 Xa 抑制剂,具有类似的生物利用度和选择性.
依度沙班: 也是一种直接因子 Xa 抑制剂,用于类似的适应症.
达比加群: 一种直接凝血酶抑制剂,其作用机制不同于阿哌沙班.
阿哌沙班的独特性: 阿哌沙班的独特之处在于其可预测的药代动力学和药效学特性,这允许固定剂量,无需常规监测 . 它具有快速起效和消退的作用,食物或药物相互作用的可能性低,并且对各种患者(包括中度肾功能损害患者)都有效 .
生化分析
Biochemical Properties
Apixaban plays a crucial role in biochemical reactions by inhibiting blood coagulation factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. Apixaban interacts with various enzymes, proteins, and other biomolecules involved in the coagulation cascade. Specifically, it binds to the active site of factor Xa, blocking its activity and preventing the downstream activation of thrombin . This interaction is highly selective and potent, making apixaban an effective anticoagulant.
Cellular Effects
Apixaban exerts significant effects on various types of cells and cellular processes. By inhibiting factor Xa, apixaban influences cell function, particularly in endothelial cells and platelets. It reduces the activation of platelets and the release of pro-coagulant factors, thereby decreasing the overall pro-thrombotic state . Additionally, apixaban affects cell signaling pathways involved in coagulation and inflammation, leading to changes in gene expression and cellular metabolism. These effects contribute to the overall anticoagulant and anti-inflammatory properties of apixaban.
Molecular Mechanism
The molecular mechanism of action of apixaban involves its binding interactions with factor Xa. Apixaban binds to the active site of factor Xa, inhibiting its enzymatic activity and preventing the conversion of prothrombin to thrombin . This inhibition is achieved through competitive binding, where apixaban competes with the natural substrate of factor Xa for the active site. By blocking the activity of factor Xa, apixaban disrupts the coagulation cascade and reduces the formation of blood clots. Additionally, apixaban may influence gene expression by modulating the activity of transcription factors involved in coagulation and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of apixaban can change over time. Apixaban is known for its stability and rapid onset of action . Its effects may diminish over time due to degradation and metabolism. Long-term studies have shown that apixaban maintains its anticoagulant properties for extended periods, but its efficacy may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated that apixaban can have long-term effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of apixaban vary with different dosages in animal models. At therapeutic doses, apixaban effectively inhibits factor Xa and reduces the formation of blood clots . At higher doses, apixaban may exhibit toxic or adverse effects, including bleeding complications and impaired wound healing . Threshold effects have been observed, where the anticoagulant activity of apixaban increases with increasing doses until a plateau is reached. These findings highlight the importance of careful dosage management to achieve optimal therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Apixaban is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is primarily metabolized by the liver, where it undergoes oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . Additionally, apixaban is a substrate for P-glycoprotein, a transporter protein involved in drug efflux. These metabolic pathways influence the pharmacokinetics and bioavailability of apixaban, affecting its overall efficacy and safety profile.
Transport and Distribution
Apixaban is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and reaches peak plasma concentrations within a few hours . Apixaban is highly protein-bound, primarily to albumin, which facilitates its distribution throughout the body. It is also transported by P-glycoprotein, which influences its localization and accumulation in different tissues. These transport and distribution mechanisms play a crucial role in determining the pharmacokinetics and therapeutic effects of apixaban.
Subcellular Localization
The subcellular localization of apixaban is primarily in the cytoplasm and nucleus of cells . It does not require specific targeting signals or post-translational modifications for its activity. Apixaban’s presence in the cytoplasm allows it to interact with factor Xa and inhibit its activity, while its presence in the nucleus may influence gene expression and cellular metabolism. The subcellular localization of apixaban is essential for its anticoagulant and anti-inflammatory effects.
准备方法
合成路线和反应条件: 阿哌沙班的合成涉及多个步骤,从廉价的 4-氯硝基苯和哌啶开始。 通常采用八步法,包括在二氧化碳气氛下使用亚氯酸钠将哌啶环氧化成相应的内酰胺 . 该过程导致构建了两个六元环内酰胺,这对于阿哌沙班的最终结构至关重要 .
工业生产方法: 在工业环境中,阿哌沙班的合成针对效率和可扩展性进行了优化。 该过程涉及在低温下使用二异丙基乙胺和甲磺酰氯在二氯甲烷中,然后加入乙醇钠 . 然后将反应混合物进行提取和重结晶,以获得高纯度阿哌沙班 .
化学反应分析
相似化合物的比较
Rivaroxaban: Another oral factor Xa inhibitor with similar bioavailability and selectivity.
Edoxaban: Also a direct factor Xa inhibitor used for similar indications.
Dabigatran: A direct thrombin inhibitor, which works by a different mechanism compared to apixaban.
Uniqueness of Apixaban: Apixaban is unique due to its predictable pharmacokinetic and pharmacodynamic properties, which allow for fixed dosages without the need for routine monitoring . It has a rapid onset and offset of action, low potential for food or drug interactions, and is effective in a wide range of patients, including those with moderate renal impairment .
属性
IUPAC Name |
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCBYKSOIHPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436500 | |
Record name | Apixaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.11mg/mL, Aqueous solubility across the physiological pH range is approximately 0.04 mg/L | |
Record name | Apixaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apixaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Apixaban selectively inhibits factor Xa in its free and bound forms, independant of antithrombin III. Apixaban also inhibits prothrominase. These effects prevent the formation of a thrombus. | |
Record name | Apixaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
White to pale-yellow powder | |
CAS No. |
503612-47-3 | |
Record name | Apixaban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503612-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apixaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apixaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APIXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z9Y7UWC1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Apixaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。